1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes chlorobenzyl, chlorophenyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with a ketone or aldehyde under acidic or basic conditions.
Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of chlorobenzyl chloride and chlorophenyl chloride as reagents.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-5-(4-chlorophenyl)-3-hydroxy-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: This compound is used as a reagent in organic synthesis and has similar chlorobenzyl groups.
4-Chlorophenyl methyl chloride: Another compound with a chlorophenyl group, used in various chemical reactions.
N-(4-chlorobenzyl)-N-methylamine: A compound with similar structural features, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties.
Properties
CAS No. |
909567-66-4 |
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Molecular Formula |
C23H17Cl2NO2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4-hydroxy-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H17Cl2NO2/c24-18-10-6-15(7-11-18)14-26-21(17-8-12-19(25)13-9-17)20(22(27)23(26)28)16-4-2-1-3-5-16/h1-13,21,27H,14H2 |
InChI Key |
JBLWOQCDCQYUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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